molecular formula C16H22ClNO2 B15141915 (R)-Propranolol-d7 Hydrochloride

(R)-Propranolol-d7 Hydrochloride

Cat. No.: B15141915
M. Wt: 302.85 g/mol
InChI Key: ZMRUPTIKESYGQW-DECJMFKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Propranolol-d7 is a deuterated form of ®-Propranolol, a non-selective beta-adrenergic receptor antagonist. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the compound’s stability and provide unique properties for scientific research. This compound is often used in pharmacokinetic studies and as an internal standard in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Propranolol-d7 typically involves the incorporation of deuterium atoms into the ®-Propranolol molecule. One common method is the catalytic hydrogenation of ®-Propranolol using deuterium gas (D2) in the presence of a palladium catalyst. The reaction conditions usually include a controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of ®-Propranolol-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from specialized suppliers to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

®-Propranolol-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound back to its non-deuterated form.

    Substitution: The aromatic ring in ®-Propranolol-d7 can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to non-deuterated propranolol.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

®-Propranolol-d7 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in various chemical analyses.

    Biology: Employed in studies involving beta-adrenergic receptors to understand their role in biological processes.

    Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of propranolol in the body.

    Industry: Acts as an internal standard in mass spectrometry for the quantification of propranolol and its metabolites.

Mechanism of Action

®-Propranolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The deuterium atoms do not significantly alter the compound’s mechanism of action but can enhance its stability and reduce metabolic degradation. The primary molecular targets are the beta-1 and beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family.

Comparison with Similar Compounds

Similar Compounds

    ®-Propranolol: The non-deuterated form of the compound.

    (S)-Propranolol: The enantiomer of ®-Propranolol with different pharmacological properties.

    Deuterated Beta-Blockers: Other beta-blockers with deuterium atoms incorporated, such as deuterated metoprolol.

Uniqueness

®-Propranolol-d7 is unique due to the presence of deuterium atoms, which provide enhanced stability and make it an ideal internal standard for mass spectrometry. Its pharmacokinetic properties are also slightly altered, making it valuable for detailed metabolic studies.

Properties

Molecular Formula

C16H22ClNO2

Molecular Weight

302.85 g/mol

IUPAC Name

(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m1./s1/i1D3,2D3,12D;

InChI Key

ZMRUPTIKESYGQW-DECJMFKTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=CC2=CC=CC=C21)O.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.